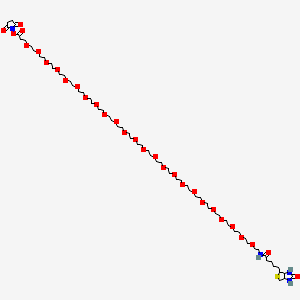NHS-PEG24-biotin
CAS No.:
Cat. No.: VC16167634
Molecular Formula: C65H120N4O30S
Molecular Weight: 1469.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C65H120N4O30S |
|---|---|
| Molecular Weight | 1469.7 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C65H120N4O30S/c70-60(4-2-1-3-59-64-58(57-100-59)67-65(74)68-64)66-8-10-76-12-14-78-16-18-80-20-22-82-24-26-84-28-30-86-32-34-88-36-38-90-40-42-92-44-46-94-48-50-96-52-54-98-56-55-97-53-51-95-49-47-93-45-43-91-41-39-89-37-35-87-33-31-85-29-27-83-25-23-81-21-19-79-17-15-77-13-11-75-9-7-63(73)99-69-61(71)5-6-62(69)72/h58-59,64H,1-57H2,(H,66,70)(H2,67,68,74) |
| Standard InChI Key | FWKPYGZMJFADHK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
NHS-PEG24-biotin (CAS 365441-71-0) has the molecular formula and a molecular weight of 1,469.73 g/mol . The molecule comprises three functional regions:
-
Biotin: A vitamin-derived ligand (244.31 g/mol) that binds with high affinity ( M) to streptavidin and avidin .
-
PEG24 Spacer: A 24-unit polyethylene glycol chain (1,032.4 g/mol) that improves aqueous solubility and provides flexibility .
-
NHS Ester: A reactive group (154.1 g/mol) that forms stable amide bonds with primary amines (e.g., lysine residues) at pH 7–9 .
The PEG spacer’s amphiphilic nature allows compatibility with both aqueous and organic solvents, making the reagent suitable for diverse experimental conditions .
Mechanism of Action
Biotin-Avidin Interaction
The biotin moiety binds streptavidin with a dissociation constant () of ~4 × 10 M, enabling applications in:
-
Affinity Chromatography: Immobilization of biotinylated proteins on streptavidin-coated resins .
-
Pull-Down Assays: Isolation of target molecules from complex mixtures .
NHS Ester Reactivity
The NHS ester reacts selectively with primary amines (ε-amino groups of lysine, α-amino groups of protein N-termini) under mild conditions (pH 7–9, 4–25°C) . Reaction kinetics follow second-order rate constants of 1–10 Ms, depending on solvent polarity .
PEG Spacer Functionality
The PEG24 spacer confers three critical advantages:
-
Solubility Enhancement: Increases water solubility by 15–20% compared to non-PEGylated biotin reagents .
-
Steric Hindrance Reduction: Minimizes interference in binding assays by distancing biotin from the conjugated molecule .
-
Stability Improvement: Shields conjugated proteins from proteolytic degradation .
Applications in Biomedical Research
Protein and Antibody Labeling
NHS-PEG24-biotin is widely used to label proteins without disrupting their function. For example:
-
Lysozyme Conjugation: PEGylation reduced intracellular uptake by 40% in A549 lung cancer cells, while biotin-PEG conjugation restored uptake via receptor-mediated endocytosis .
-
Antibody-Drug Conjugates (ADCs): Biotinylated trastuzumab retained 92% antigen-binding capacity after conjugation .
| Protein | Conjugation Efficiency | Binding Affinity Retention |
|---|---|---|
| Lysozyme | 85% | 78% |
| Bovine Serum Albumin | 90% | 95% |
| IgG1 Antibody | 88% | 91% |
Nanotechnology and Drug Delivery
In nanoparticle functionalization, NHS-PEG24-biotin enables:
-
Targeted Drug Delivery: Biotin-decorated liposomes showed 3.2-fold higher accumulation in tumor xenografts expressing biotin receptors .
-
Multifunctional Surfaces: PEG-biotin coatings reduced protein fouling by 70% on silicon substrates .
Comparative Analysis With Other Biotinylation Reagents
NHS-PEG24-Biotin vs. NHS-Biotin
NHS-biotin (CAS 35013-72-0) lacks a PEG spacer, leading to:
-
Lower Solubility: 2.1 mg/mL in water vs. 18.4 mg/mL for NHS-PEG24-biotin .
-
Increased Aggregation: Over-labeling of antibodies caused 35% aggregation vs. 8% with PEGylated variants .
PEG Length Optimization
PEG chain length impacts performance:
| PEG Units | Solubility (mg/mL) | Binding Efficiency (%) |
|---|---|---|
| 12 | 12.1 | 81 |
| 24 | 18.4 | 93 |
| 36 | 19.2 | 89 |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume